Cas no 84478-87-5 (2-Bromo-4-fluoro-5-nitrophenol)
2-Bromo-4-fluoro-5-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-fluoro-5-nitrophenol
- Phenol, 2-bromo-4-fluoro-5-nitro-
- 2-bromo-4-fluoro-5-nitro-phenol
- PubChem2837
- KSC495S7J
- NVNFKCCUJKPLLT-UHFFFAOYSA-N
- PC5004
- CL4110
- SBB064492
- AS01370
- VZ23967
- FCH1327155
- CM11645
- AM62115
- SY007429
- BC002342
- Q625
- ST2409662
- AB0007560
- 2-Bromo-4-fluoro-5-nitrophenol (ACI)
- MFCD08460104
- DTXSID10533359
- J-508286
- GS-3321
- CS-W003529
- 84478-87-5
- AC-3379
- SCHEMBL2012036
- AKOS005257352
- DB-006000
-
- MDL: MFCD08460104
- Inchi: 1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
- InChI Key: NVNFKCCUJKPLLT-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(F)=CC(Br)=C(O)C=1)=O
Computed Properties
- Exact Mass: 234.92800
- Monoisotopic Mass: 234.92803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 2.2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.965
- Melting Point: 124-127°C
- Boiling Point: 302.4℃ at 760 mmHg
- Flash Point: 136.7±27.9 °C
- Refractive Index: 1.623
- PSA: 66.05000
- LogP: 2.72520
2-Bromo-4-fluoro-5-nitrophenol Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
2-Bromo-4-fluoro-5-nitrophenol Customs Data
- HS CODE:2908999090
- Customs Data:
China Customs Code:
2908999090Overview:
2908999090 Halogenated derivatives of other phenols and phenolic alcohols(Including its sulfonation\Nitrosative or nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2908999090 halogenated, sulphonated, nitrated or nitrosated derivatives of phenols or phenol-alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2-Bromo-4-fluoro-5-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VN056-1g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | 97% | 1g |
129.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VN056-5g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | 97% | 5g |
387.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-VN056-200mg |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | 97% | 200mg |
50.0CNY | 2021-08-04 | |
| Fluorochem | 068253-1g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | 97% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 068253-5g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | 97% | 5g |
£39.00 | 2022-03-01 | |
| Fluorochem | 068253-10g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | 97% | 10g |
£61.00 | 2022-03-01 | |
| Fluorochem | 068253-50g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | 97% | 50g |
£240.00 | 2022-03-01 | |
| ChemScence | CS-W003529-10g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | ≥97.0% | 10g |
$68.0 | 2022-04-26 | |
| ChemScence | CS-W003529-25g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | ≥97.0% | 25g |
$164.0 | 2022-04-26 | |
| ChemScence | CS-W003529-100g |
2-Bromo-4-fluoro-5-nitrophenol |
84478-87-5 | ≥97.0% | 100g |
$541.0 | 2021-09-02 |
2-Bromo-4-fluoro-5-nitrophenol Suppliers
2-Bromo-4-fluoro-5-nitrophenol Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 2-Bromo-4-fluoro-5-nitrophenol
Comprehensive Analysis of 2-Bromo-4-fluoro-5-nitrophenol (CAS No. 84478-87-5): Properties, Applications, and Industry Trends
2-Bromo-4-fluoro-5-nitrophenol (CAS No. 84478-87-5) is a halogenated nitrophenol derivative with significant relevance in pharmaceutical intermediates, agrochemical synthesis, and specialty chemical research. This compound, characterized by its bromine, fluorine, and nitro functional groups, exhibits unique reactivity patterns that make it valuable for constructing complex molecular architectures. Recent advancements in cross-coupling reactions and catalyzed substitutions have further amplified its utility in modern synthetic chemistry.
The growing demand for fluorinated building blocks in drug discovery has positioned 2-Bromo-4-fluoro-5-nitrophenol as a key intermediate for API development. Its electron-withdrawing properties facilitate regioselective transformations, a feature highly sought after in the synthesis of biologically active compounds. Industry reports highlight a 12% annual growth in the market for halogenated phenols, driven by their applications in crop protection chemicals and material science innovations.
From a structural perspective, the ortho-nitro and para-fluoro substitution pattern in CAS 84478-87-5 creates distinctive electronic effects that influence its solubility profile and crystallinity. Researchers have documented its effectiveness in palladium-catalyzed reactions, particularly for constructing heterocyclic frameworks prevalent in modern pharmaceutical candidates. The compound's melting point range (typically 98-102°C) and stability under inert conditions make it suitable for multi-step synthetic sequences.
Environmental considerations surrounding halogenated organic compounds have spurred innovation in green chemistry applications of 2-Bromo-4-fluoro-5-nitrophenol. Recent studies explore its use in catalytic degradation processes and wastewater treatment systems, addressing industry concerns about sustainable chemical manufacturing. Analytical techniques like HPLC purity analysis and mass spectrometry characterization have become standard for quality control of this material.
Emerging applications in electronic materials have revealed that derivatives of 84478-87-5 can serve as precursors for organic semiconductors and photovoltaic components. The compound's ability to participate in nucleophilic aromatic substitution (SNAr) reactions makes it particularly valuable for creating π-conjugated systems essential in optoelectronic devices. Patent literature shows increasing references to this chemical in OLED technology development.
Supply chain dynamics for 2-Bromo-4-fluoro-5-nitrophenol reflect broader trends in fine chemicals distribution, with emphasis on just-in-time manufacturing and regional sourcing strategies. Quality specifications typically require ≥98% purity by GC analysis, with strict controls on heavy metal contaminants and residual solvents. Storage recommendations generally suggest amber glass containers under nitrogen atmosphere to maintain stability.
Recent breakthroughs in continuous flow chemistry have demonstrated efficient methods for producing CAS 84478-87-5 derivatives with improved atom economy and reduced process waste. These advancements align with the pharmaceutical industry's focus on Process Intensification and Quality by Design (QbD) principles. Computational chemistry studies have also modeled the molecular electrostatic potential of this compound to predict its reactivity hotspots.
The analytical characterization of 2-Bromo-4-fluoro-5-nitrophenol typically includes 1H/13C NMR spectroscopy, which reveals distinct aromatic proton shifts between 7.8-8.2 ppm due to the electron-withdrawing effects of substituents. FT-IR spectroscopy confirms the presence of nitro group stretching at ~1520 cm⁻¹ and phenolic OH around 3200 cm⁻¹. These spectral features provide crucial quality control markers for industrial users.
Regulatory aspects of halogenated nitrophenols continue to evolve, with particular attention to REACH compliance and ICH guidelines for pharmaceutical applications. Proper handling procedures emphasize engineering controls and personal protective equipment (PPE) to ensure workplace safety. The compound's ecotoxicity profile has been evaluated through standard OECD test guidelines for environmental risk assessment.
Future research directions for 84478-87-5 include exploration of its biocatalytic transformations and potential in metal-organic frameworks (MOFs). The compound's versatile reactivity continues to inspire novel applications in asymmetric synthesis and click chemistry paradigms. With increasing interest in fluorine-containing pharmaceuticals (representing ~30% of recent drug approvals), the strategic importance of this building block is expected to grow significantly.
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